Dehydrate Neomycin
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Overview
Description
Dehydrate Neomycin is a derivative of Neomycin, an aminoglycoside antibiotic produced by the bacterium Streptomyces fradiae. Neomycin is commonly used to treat a variety of bacterial infections and is known for its effectiveness against both gram-positive and gram-negative bacteria. This compound, specifically, is a form of Neomycin that has undergone a dehydration process, which can affect its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydrate Neomycin typically involves the dehydration of Neomycin. This process can be achieved through various chemical reactions, often involving the removal of water molecules from the compound. Common reagents used in dehydration reactions include sulfuric acid and certain zeolites, which act as dehydrating agents .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale dehydration processes. These processes are carefully controlled to ensure the purity and effectiveness of the final product. The dehydration is often carried out in specialized reactors where temperature, pressure, and reagent concentrations are meticulously regulated .
Chemical Reactions Analysis
Types of Reactions
Dehydrate Neomycin can undergo several types of chemical reactions, including:
Oxidation: Involves the loss of electrons and can lead to the formation of various oxidized products.
Reduction: Involves the gain of electrons and can convert this compound into reduced forms.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Dehydrate Neomycin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving bacterial resistance and antibiotic mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections and as a component in antibiotic formulations.
Industry: Utilized in the production of pharmaceuticals and as a preservative in certain products
Mechanism of Action
Dehydrate Neomycin exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits the translation of mRNA, thereby preventing protein synthesis and leading to bacterial cell death. Additionally, this compound exhibits a high binding affinity for phosphatidylinositol 4,5-bisphosphate, a phospholipid component of cell membranes, which further disrupts bacterial cell function .
Comparison with Similar Compounds
Similar Compounds
Neomycin B (Framycetin): Another aminoglycoside antibiotic with similar antibacterial properties.
Neomycin C: An isomer of Neomycin B, also used as an antibiotic.
Kanamycin: Another aminoglycoside antibiotic with a similar mechanism of action
Uniqueness
Dehydrate Neomycin is unique due to its dehydration process, which can enhance its stability and effectiveness in certain applications. This makes it particularly valuable in industrial and pharmaceutical settings where stability is crucial .
Properties
Molecular Formula |
C17H34N4O10 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(2R,3S,5R,6S)-3,5-diamino-2,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C17H34N4O10/c18-2-6-11(25)12(26)8(21)16(28-6)30-14-7(3-22)29-17(13(14)27)31-15-9(23)4(19)1-5(20)10(15)24/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7+,8+,9+,10-,11+,12+,13+,14+,15?,16+,17-/m0/s1 |
InChI Key |
QEKHUZCBIPSMQR-NPXXYGQBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CN)O)O)N)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)O)N |
Origin of Product |
United States |
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